molecular formula C7H11N3O2 B1361029 1-isopropyl-3-methyl-4-nitro-1H-pyrazole CAS No. 1172475-45-4

1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Cat. No. B1361029
M. Wt: 169.18 g/mol
InChI Key: DNAWRQUADBGXSR-UHFFFAOYSA-N
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Description

“1-isopropyl-3-methyl-4-nitro-1H-pyrazole” is a chemical compound with the linear formula C8H11N3O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Pyrazoles are afforded in good to excellent yields (70–95%) at room temperature . Other methods include the reaction of hydrazones with nitroolefins mediated with strong bases .


Molecular Structure Analysis

The molecular structure of “1-isopropyl-3-methyl-4-nitro-1H-pyrazole” consists of a five-membered ring containing two nitrogen atoms. The average mass of the molecule is 213.195 Da .


Chemical Reactions Analysis

Pyrazoles exhibit tautomerism due to the moving C-N double bond inside the heterocycle . The 1H-tautomer is known as 1H-pyrazole and is the base of a pyrazolium conjugate .

Scientific Research Applications

Chemical Reactivity and Molecular Interactions

1-Isopropyl-3-methyl-4-nitro-1H-pyrazole and its derivatives are notable for their diverse chemical reactivity. For instance, 3,4,5-trinitro-1H-pyrazole undergoes nucleophilic substitution reactions under mild conditions, reacting with a variety of reagents like ammonia, aliphatic amines, and others to form 4-R-3,5-dinitropyrazoles. This property is indicative of its potential for synthesis in various chemical applications, such as the development of energetic materials and pharmaceuticals (Dalinger et al., 2013).

Crystal Structure and Molecular Design

The crystal structures of various pyrazole derivatives, including those related to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, provide insights into their molecular design and potential applications. The crystallographic studies of these compounds reveal intricate hydrogen-bonded structures, showcasing their potential in designing complex molecular architectures for various scientific applications, including material science and drug design (Portilla et al., 2007).

Energetic Materials and Explosives

Nitropyrazoles, including derivatives of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, are prominent in the field of energetic materials. The synthesis and study of these compounds, like 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP), are crucial due to their high energy and relatively low sensitivity, making them potential candidates for next-generation explosives (Jun-lin, 2014).

Safety And Hazards

Sigma-Aldrich provides “1-isopropyl-3-methyl-4-nitro-1H-pyrazole” as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-methyl-4-nitro-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)9-4-7(10(11)12)6(3)8-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAWRQUADBGXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Synthesis routes and methods

Procedure details

To a stirred of solution of 3-methyl-4-nitro-1H-pyrazole (0.3 g, 2.4 mmol) in DMF (10 mL) was added potassium carbonate (0.4 g, 2.9 mmol) and 2-iodopropane (0.72 mL, 7.2 mmol). The solution was stirred at room temperature for 3 hours. The reaction mixture was poured into water (50 mL) and extracted into ether (4×30 mL). The combined ethereal extracts were dried (MgSO4) and the solvent removed under vacuum to give a pale yellow oil. Several purifications were performed via column chromatography (SiO2; 200 equiv. 100% DCM) to give 1-isopropyl-3-methyl-4-nitropyrazole (11 mg, 93% isomeric purity). This was combined with another batch (110 mg, purified identically).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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